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Abstract

Chelidonine is a prominent benzophenanthridine alkaloid naturally occurring in plants of the
Papaveraceae family, most notably Chelidonium majus. It has garnered significant scientific
interest due to its diverse pharmacological activities, including anticancer, anti-inflammatory,
and antimicrobial properties. A thorough understanding of its chemical structure and
stereochemistry is fundamental for elucidating its mechanism of action, designing derivatives
with improved therapeutic profiles, and developing robust analytical methods. This technical
guide provides a comprehensive overview of the chemical structure, stereochemistry, and key
physicochemical and spectroscopic properties of chelidonine. It also details experimental
protocols for its isolation and synthesis and explores its interactions with key cellular signaling
pathways.

Chemical Structure and Stereochemistry

Chelidonine is a tetracyclic isoquinoline alkaloid with the molecular formula C20H19NOs and a
molecular weight of 353.37 g/mol .[1] Its rigid, polycyclic framework is characterized by a
benzophenanthridine core. The molecule possesses three contiguous stereocenters at
positions C-5b, C-6, and C-12b, which define its unique three-dimensional architecture. The
absolute configuration of naturally occurring (+)-chelidonine has been determined as (5bR,
6S, 12bS).[1]
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The systematic IUPAC name for (+)-chelidonine is (5bR,6S,12bS)-13-Methyl-
5b,6,7,12b,13,14-hexahydro-[2][3]dioxolo[4',5":.4,5]benzo[1,2-c][2]dioxolo[4,5-iphenanthridin-6-
ol.

Key Structural Features:

e Benzophenanthridine Core: A fused four-ring system that forms the backbone of the
molecule.

» Two Methylenedioxy Groups: These functional groups are attached to the aromatic rings and
are characteristic of many isoquinoline alkaloids.

* N-Methyl Group: A methyl group is attached to the nitrogen atom within the heterocyclic ring.
o Hydroxyl Group: A secondary alcohol at the C-6 position.

» Cis-fused B/C Rings: The B and C rings of the benzophenanthridine core are cis-fused, a
critical feature for its biological activity.

The precise spatial arrangement of these features is crucial for its interaction with biological
targets.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of
chelidonine is essential for its identification, characterization, and quantification.

Physicochemical Properties
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Property Value Reference
Molecular Formula C20H19NOs

Molecular Weight 353.37 g/mol

Melting Point 135-136 °C

Soluble in chloroform, ethanal,

Solubility and ether; sparingly soluble in
water.
Appearance White crystalline powder

Spectroscopic Data

Spectroscopic techniques are indispensable for the structural elucidation and purity
assessment of chelidonine.

Detailed *H and 3C NMR data are critical for confirming the identity and stereochemistry of
chelidonine. While a complete, assigned dataset from a single source is not readily available
in the public domain, typical chemical shift ranges for key protons and carbons can be
compiled from various sources.

1H NMR (CDClIs, 400 MHz) - Representative Chemical Shifts (3, ppm):
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Chemical Shift

Coupling Constant

Proton Multiplicity

(ppm) (3, Hz)
H-1 6.75 S
H-4 6.64 S
H-8 6.82 d 8.0
H-9 6.71 d 8.0
H-11 4.08 d 3.5
H-12 3.50 d 35
OCH20 5.91, 5.90 S, S
OCH:20 5.93 S
N-CHs 2.35 S
OH ~1.8 (broad) s

13C NMR (CDClIs, 100 MHz) - Representative Chemical Shifts (8, ppm):
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Carbon Chemical Shift (ppm)
C-1 103.8
C-2 146.2
C-3 147.5
C-4 100.9
C-4a 128.9
C-5 53.6
C-6 67.8
C-8 108.2
C-9 118.1
C-10 147.9
C-11 146.8
C-12 37.2
C-12a 123.4
C-12b 61.2
C-13 43.5
C-14 101.2
C-14a 129.5
N-CHs 46.9
OCH20 101.0
OCH20 101.1

Note: The exact chemical shifts may vary slightly depending on the solvent and experimental
conditions.
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Mass spectrometry is used to determine the molecular weight and fragmentation pattern of

chelidonine.
Technique Key Fragments (m/z)
Electron lonization (EI-MS) 353 (M+), 338, 322, 294, 176

While a Crystallographic Information File (CIF) for chelidonine itself is not readily available in
open-access databases, X-ray crystallography has been instrumental in confirming the relative
and absolute stereochemistry of synthetic intermediates and derivatives of chelidonine. This
technique provides the most definitive three-dimensional structural information, including bond
lengths and angles.

Experimental Protocols
Isolation from Chelidonium majus

The following is a representative protocol for the isolation and purification of chelidonine from
the fresh aerial parts of Chelidonium majus.

Methodology:
e Extraction:

o Freshly collected aerial parts of C. majus are macerated in 95% ethanol at room
temperature for 72 hours.

o The extract is filtered, and the solvent is evaporated under reduced pressure to yield a
crude extract.

¢ Acid-Base Partitioning:
o The crude extract is dissolved in 5% hydrochloric acid.

o The acidic solution is washed with diethyl ether to remove neutral and weakly basic
compounds.

o The aqueous layer is then basified with 25% ammonium hydroxide to a pH of 9-10.
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o The alkaloids are then extracted with chloroform.

o Chromatographic Purification:

o The chloroform extract is concentrated and subjected to column chromatography on silica
gel.

o The column is eluted with a gradient of chloroform and methanol.

o Fractions are collected and monitored by thin-layer chromatography (TLC) using a
chloroform:methanol (9:1) solvent system and visualized under UV light (254 nm and 365
nm) and with Dragendorff's reagent.

o Fractions containing chelidonine are pooled and the solvent is evaporated.
o Crystallization:

o The purified chelidonine is recrystallized from ethanol to yield white crystals.

Total Synthesis

The total synthesis of (£)-chelidonine has been achieved through various strategies. One
notable approach involves a key Pictet-Spengler reaction. The following is a summarized
workflow of a reported synthetic route.
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Signaling Pathways

Chelidonine exerts its biological effects by modulating various cellular signaling pathways,
particularly those involved in cell proliferation, apoptosis, and inflammation.

Inhibition of TLR4/NF-kB and PI3BK/AKT Signaling

In cancer cells, chelidonine has been shown to inhibit the Toll-like receptor 4 (TLR4)/nuclear
factor-kappa B (NF-kB) and the phosphoinositide 3-kinase (PI13K)/protein kinase B (AKT)
signaling pathways. This dual inhibition leads to a reduction in cell proliferation, migration, and
invasion, and promotes apoptosis.

Click to download full resolution via product page

Induction of Apoptosis via the GADD45a-p53 Pathway

Chelidonine can induce apoptosis in cancer cells by upregulating the expression of Growth
Arrest and DNA Damage-inducible alpha (GADD45a) and the tumor suppressor protein p53.
This leads to cell cycle arrest and the activation of caspases, ultimately resulting in
programmed cell death.
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Conclusion

This technical guide has provided a detailed overview of the chemical structure and
stereochemistry of chelidonine, supported by physicochemical and spectroscopic data. The
outlined experimental protocols for isolation and synthesis offer a practical foundation for
researchers working with this important natural product. Furthermore, the elucidation of its
interactions with key signaling pathways provides valuable insights into its mechanism of action
and highlights its potential as a lead compound in drug discovery and development. Further
research, particularly in obtaining high-resolution crystallographic data and detailed quantitative
NMR assignments, will continue to enhance our understanding of this multifaceted molecule
and its therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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